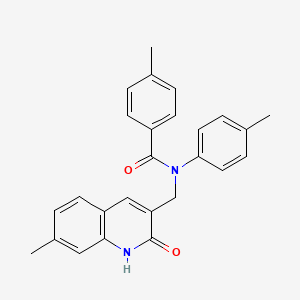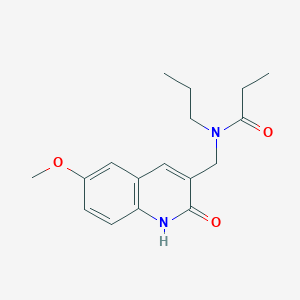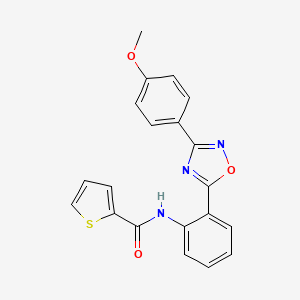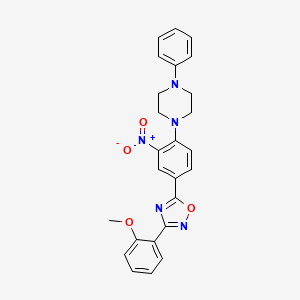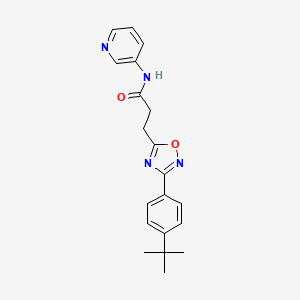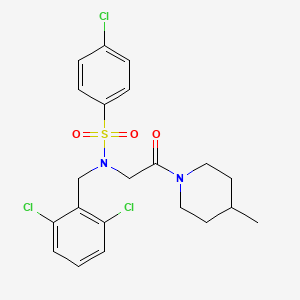
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-109, is a synthetic compound that has been developed for its potential therapeutic use in the treatment of addiction to drugs such as cocaine and heroin. CPP-109 is an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression in the brain. Inhibition of HDAC has been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction.
Mechanism of Action
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression in the brain. HDAC inhibitors have been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction. By inhibiting HDAC, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide may help to restore normal synaptic plasticity in the brain and reduce the likelihood of relapse in individuals with drug addiction.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of drug addiction. In addition to reducing cocaine self-administration and reinstatement of drug-seeking behavior, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in synaptic plasticity and to increase the density of dendritic spines in the prefrontal cortex, a brain region that is involved in decision-making and impulse control.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of HDAC, which means that its effects can be attributed specifically to the inhibition of this enzyme. However, one limitation of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is that it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that may be more effective in treating drug addiction. Another area of interest is the investigation of the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on other forms of addiction, such as alcohol and nicotine addiction. Finally, there is interest in investigating the potential use of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in combination with other medications or behavioral therapies for the treatment of drug addiction.
Synthesis Methods
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is synthesized from several starting materials, including cyclopropylamine, 2-chlorobenzoyl chloride, and piperidine-4-carboxylic acid. The synthesis involves several steps, including the formation of an amide bond between the piperidine-4-carboxylic acid and cyclopropylamine, followed by the reaction of the resulting amide with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide.
Scientific Research Applications
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been the subject of extensive research in the field of addiction medicine, with numerous studies investigating its potential therapeutic use in the treatment of cocaine and heroin addiction. One study found that 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide was effective in reducing cocaine self-administration in rats, and another study found that it reduced the reinstatement of cocaine-seeking behavior in rats that had previously been trained to self-administer the drug. Other studies have investigated the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on the brain, including its effects on gene expression and synaptic plasticity.
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-13(14)16(21)19-9-7-11(8-10-19)15(20)18-12-5-6-12/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYBFENAFOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopropylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
